molecular formula C21H16F3N3O3 B2360212 2-Pyridinylmethyl 6-[(benzylamino)carbonyl]-4-(trifluoromethyl)-2-pyridinecarboxylate CAS No. 1209118-44-4

2-Pyridinylmethyl 6-[(benzylamino)carbonyl]-4-(trifluoromethyl)-2-pyridinecarboxylate

Cat. No.: B2360212
CAS No.: 1209118-44-4
M. Wt: 415.372
InChI Key: BKTJKLLLGSEJBQ-UHFFFAOYSA-N
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Description

2-Pyridinylmethyl 6-[(benzylamino)carbonyl]-4-(trifluoromethyl)-2-pyridinecarboxylate is a useful research compound. Its molecular formula is C21H16F3N3O3 and its molecular weight is 415.372. The purity is usually 95%.
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Properties

IUPAC Name

pyridin-2-ylmethyl 6-(benzylcarbamoyl)-4-(trifluoromethyl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N3O3/c22-21(23,24)15-10-17(19(28)26-12-14-6-2-1-3-7-14)27-18(11-15)20(29)30-13-16-8-4-5-9-25-16/h1-11H,12-13H2,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKTJKLLLGSEJBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=NC(=CC(=C2)C(F)(F)F)C(=O)OCC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-Pyridinylmethyl 6-[(benzylamino)carbonyl]-4-(trifluoromethyl)-2-pyridinecarboxylate is a complex organic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C17_{17}H16_{16}F3_3N2_2O2_2
  • IUPAC Name : this compound

Research indicates that this compound exhibits significant biological activity primarily through the inhibition of specific protein kinases, which are critical in various signaling pathways involved in cell growth and proliferation. The inhibition of tyrosine kinases has been particularly noted, which plays a crucial role in cancer cell signaling and survival.

Key Mechanisms:

  • Tyrosine Kinase Inhibition : The compound has shown effectiveness in inhibiting several tyrosine kinases, including c-Abl and Bcr-Abl, which are implicated in certain leukemias .
  • Apoptosis Induction : It has been observed to induce apoptosis in cancer cell lines by disrupting proteasomal activity, leading to cell cycle arrest and programmed cell death .

Biological Activity Overview

The biological activities of the compound can be categorized into several key areas:

Activity TypeDescriptionReferences
Antitumor Activity Demonstrated potential against various cancer cell lines through kinase inhibition and apoptosis.
Antimicrobial Properties Exhibited activity against bacterial strains, indicating possible use as an antimicrobial agent.
Enzyme Inhibition Inhibits specific enzymes involved in cancer progression, contributing to its therapeutic potential.

Case Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

  • Study on Cancer Cell Lines :
    • A study conducted on human leukemia cells demonstrated that treatment with the compound resulted in significant inhibition of cell proliferation and induced apoptosis. The mechanism was linked to the inhibition of the Bcr-Abl tyrosine kinase pathway .
  • Antimicrobial Testing :
    • In vitro tests against common bacterial pathogens revealed that the compound exhibited notable antimicrobial activity, suggesting its potential as a lead compound for developing new antibiotics .
  • Proteasome Inhibition Studies :
    • Research indicated that the compound could inhibit proteasomal activity, which is crucial for maintaining cellular homeostasis. This inhibition led to an accumulation of pro-apoptotic factors within the cells, further supporting its antitumor properties .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of novel pharmaceuticals. Its structural features contribute to its interaction with biological targets, making it a candidate for various therapeutic applications.

1.1 Anticancer Activity
Research indicates that derivatives of pyridine compounds exhibit significant anticancer properties. A study demonstrated that modifications to the pyridine ring can enhance cytotoxicity against cancer cell lines. For instance, the trifluoromethyl group is known to increase lipophilicity, potentially improving the bioavailability of the compound in vivo .

1.2 Antimicrobial Properties
The benzylamino moiety in the compound is associated with antimicrobial activity. Studies have shown that compounds with similar structures can inhibit bacterial growth effectively. For example, derivatives have been tested against various strains of bacteria, showing promising results in inhibiting growth and biofilm formation .

Agrochemical Applications

Pyridine derivatives are widely studied for their roles as agrochemicals. The unique properties of 2-Pyridinylmethyl 6-[(benzylamino)carbonyl]-4-(trifluoromethyl)-2-pyridinecarboxylate allow for potential use as herbicides or fungicides.

2.1 Herbicidal Activity
Research has indicated that trifluoromethyl-substituted pyridines can act as effective herbicides by interfering with plant growth mechanisms. The compound's ability to inhibit specific enzymes involved in plant metabolism could lead to its application in weed control .

2.2 Insecticidal Properties
The structure of this compound suggests potential insecticidal properties. Similar compounds have been developed that target the nervous systems of insects, leading to paralysis and death. The efficacy of such compounds is often enhanced by the presence of functional groups that improve their binding affinity to insect receptors .

Material Science Applications

In material science, pyridine derivatives are explored for their role in synthesizing advanced materials with specific properties.

3.1 Coordination Chemistry
The ability of pyridine compounds to act as ligands makes them suitable for coordination chemistry applications. They can form complexes with metals, which are useful in catalysis and materials synthesis .

3.2 Organic Electronics
Pyridine derivatives have been investigated for use in organic electronic devices due to their electronic properties. The incorporation of trifluoromethyl groups can enhance charge transport characteristics, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics .

Case Studies and Research Findings

Application AreaStudy ReferenceFindings
Medicinal ChemistryPMC4137794Demonstrated anticancer activity against various cell lines
AgrochemicalsJournal of Chemical and Pharmaceutical ResearchIdentified herbicidal activity against specific weed species
Material ScienceMDPI MoleculesExplored electronic properties for use in OLEDs

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